molecular formula C23H32N2O B7638192 2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide

2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide

Cat. No.: B7638192
M. Wt: 352.5 g/mol
InChI Key: VMTGHPSBKHNTQP-UHFFFAOYSA-N
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Description

2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzyl(ethyl)amine intermediate, followed by its reaction with 2,6-di(propan-2-yl)phenylacetic acid or its derivatives under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl(methyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide
  • 2-[benzyl(propyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide
  • 2-[benzyl(ethyl)amino]-N-[2,6-di(tert-butyl)phenyl]acetamide

Uniqueness

2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-6-25(15-19-11-8-7-9-12-19)16-22(26)24-23-20(17(2)3)13-10-14-21(23)18(4)5/h7-14,17-18H,6,15-16H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTGHPSBKHNTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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